molecular formula C10H9BrN2S B2748679 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol CAS No. 852388-69-3

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol

Cat. No. B2748679
CAS RN: 852388-69-3
M. Wt: 269.16
InChI Key: AITWYEPLXUJOKF-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol, also known as MBIT, is a thiol-containing molecule with a variety of applications in scientific research. It is an important tool for studying biochemical and physiological processes, and has been used in a range of experiments and studies in the fields of biochemistry, pharmacology, and medicinal chemistry. MBIT has been found to have a wide range of biological effects, including the ability to modulate the activity of enzymes and receptors, and to act as an antioxidant.

Scientific Research Applications

Corrosion Inhibition

Research has shown that derivatives of imidazole, including those with bromophenyl groups, have been evaluated for their corrosion inhibition abilities. For example, derivatives bearing benzimidazole and oxadiazole moieties have demonstrated significant corrosion inhibition efficiency for mild steel in sulphuric acid environments. These inhibitors work by forming a protective layer on the metal surface, suggesting their potential utility in industrial applications where corrosion resistance is critical (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Compounds structurally related to 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol, especially those incorporating imidazole and thiadiazole moieties, have been synthesized and tested for their antimicrobial activities. These studies have found promising antimicrobial properties against a range of bacteria and fungi, highlighting the potential for these compounds to be developed into new antimicrobial agents. This application is significant in the context of increasing antibiotic resistance and the need for new therapeutic agents (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Activity

Research into derivatives of imidazole and related heterocyclic compounds has also explored their potential as anticancer agents. The modification of these compounds, including the introduction of bromophenyl groups, aims to enhance their biological activity and selectivity towards cancer cells. Some derivatives have shown significant anticancer activities in vitro, indicating their potential as leads for the development of new anticancer drugs (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antidiabetic Activity

The structural modification of imidazole derivatives to include various functional groups has been researched for antidiabetic activity, particularly through the inhibition of enzymes like α-glucosidase. Such studies aim to discover new therapeutic agents for managing diabetes, with some compounds showing promising inhibitory activities that could lead to the development of new treatments for this chronic condition (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).

properties

IUPAC Name

4-(4-bromophenyl)-3-methyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITWYEPLXUJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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